molecular formula C7F12 B14690229 3,3,4,4,5,5-Hexafluoro-1,2-bis(trifluoromethyl)cyclopent-1-ene CAS No. 34649-46-2

3,3,4,4,5,5-Hexafluoro-1,2-bis(trifluoromethyl)cyclopent-1-ene

Katalognummer: B14690229
CAS-Nummer: 34649-46-2
Molekulargewicht: 312.06 g/mol
InChI-Schlüssel: DAGMJGQWYJLOEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3,4,4,5,5-Hexafluoro-1,2-bis(trifluoromethyl)cyclopent-1-ene is a highly fluorinated organic compound. It is characterized by its unique structure, which includes six fluorine atoms and two trifluoromethyl groups attached to a cyclopentene ring. This compound is known for its high thermal stability, chemical resistance, and unique electronic properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

The synthesis of 3,3,4,4,5,5-Hexafluoro-1,2-bis(trifluoromethyl)cyclopent-1-ene typically involves the reaction of hexafluorocyclopentadiene with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

3,3,4,4,5,5-Hexafluoro-1,2-bis(trifluoromethyl)cyclopent-1-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into partially or fully hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups, such as hydroxyl or amino groups.

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and nucleophiles like amines or alcohols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3,3,4,4,5,5-Hexafluoro-1,2-bis(trifluoromethyl)cyclopent-1-ene has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of advanced materials with unique electronic and optical properties.

    Biology: The compound’s fluorinated structure makes it useful in the development of fluorinated pharmaceuticals and imaging agents.

    Medicine: It is explored for its potential in drug delivery systems due to its stability and biocompatibility.

    Industry: The compound is used in the production of high-performance polymers, coatings, and lubricants that require exceptional chemical resistance and thermal stability.

Wirkmechanismus

The mechanism of action of 3,3,4,4,5,5-Hexafluoro-1,2-bis(trifluoromethyl)cyclopent-1-ene involves its interaction with molecular targets through its fluorinated groups. These interactions can modulate the electronic properties of the target molecules, leading to changes in their reactivity and stability. The compound’s high electronegativity and steric hindrance also play a role in its unique chemical behavior.

Vergleich Mit ähnlichen Verbindungen

Compared to other fluorinated cyclopentenes, 3,3,4,4,5,5-Hexafluoro-1,2-bis(trifluoromethyl)cyclopent-1-ene stands out due to its higher degree of fluorination and the presence of two trifluoromethyl groups. Similar compounds include:

    1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene: Known for its use in organic electronics.

    1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene: Used in the development of photochromic materials.

    2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol: Explored for its potential in high-energy materials.

These compounds share similar structural elements but differ in their specific applications and properties, highlighting the unique characteristics of this compound.

Eigenschaften

CAS-Nummer

34649-46-2

Molekularformel

C7F12

Molekulargewicht

312.06 g/mol

IUPAC-Name

3,3,4,4,5,5-hexafluoro-1,2-bis(trifluoromethyl)cyclopentene

InChI

InChI=1S/C7F12/c8-3(9)1(5(12,13)14)2(6(15,16)17)4(10,11)7(3,18)19

InChI-Schlüssel

DAGMJGQWYJLOEV-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(C(C(C1(F)F)(F)F)(F)F)C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.